Butyl bromoacetate Butyl bromoacetate
Brand Name: Vulcanchem
CAS No.: 18991-98-5
VCID: VC21083261
InChI: InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3
SMILES: CCCCOC(=O)CBr
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol

Butyl bromoacetate

CAS No.: 18991-98-5

Cat. No.: VC21083261

Molecular Formula: C6H11BrO2

Molecular Weight: 195.05 g/mol

* For research use only. Not for human or veterinary use.

Butyl bromoacetate - 18991-98-5

Specification

CAS No. 18991-98-5
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
IUPAC Name butyl 2-bromoacetate
Standard InChI InChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3
Standard InChI Key NMEGSGKCIWQRDB-UHFFFAOYSA-N
SMILES CCCCOC(=O)CBr
Canonical SMILES CCCCOC(=O)CBr

Introduction

Identification and Nomenclature

Chemical Identity

Butyl bromoacetate is precisely identified through several standardized chemical descriptors:

IdentifierValue
CAS Registry Number18991-98-5
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
IUPAC NameButyl 2-bromoacetate

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature and commercial contexts:

  • Acetic acid, bromo-, butyl ester

  • Acetic acid, 2-bromo-, butyl ester

  • Bromoacetic acid butyl ester

  • n-Butyl bromoacetate

  • Butyl 2-bromoacetate

Structural Identifiers

For computational and database purposes, butyl bromoacetate is represented by the following structural identifiers:

Identifier TypeValue
InChIInChI=1S/C6H11BrO2/c1-2-3-4-9-6(8)5-7/h2-5H2,1H3
InChI KeyNMEGSGKCIWQRDB-UHFFFAOYSA-N
SMILESCCCCOC(=O)CBr or O=C(OCCCC)CBr

Physical Properties

Appearance and Sensory Characteristics

Butyl bromoacetate typically appears as a colorless to pale yellow liquid with a characteristic fruity odor, making it distinguishable in laboratory settings . This olfactory property also contributes to its applications in fragrance formulations.

Basic Physical Properties

The compound exhibits the following fundamental physical properties:

PropertyValueReference
Physical StateLiquid at room temperature
ColorColorless to pale yellow
OdorFruity
Density1.352 g/cm³ at 25°C
Refractive Index1.453-1.457
Surface Tension31.69 dyn/cm
Molar Volume144.3 mL/mol

Thermal Properties

The thermal behavior of butyl bromoacetate is characterized by:

PropertyValueReference
Boiling Point192.7°C at 760 mmHg or 196°C
Flash Point78.4°C

Solubility Profile

Butyl bromoacetate demonstrates differential solubility across various solvents:

  • Generally soluble in organic solvents including alcohols, ethers, and chlorinated solvents

  • Less soluble in water due to its hydrophobic butyl group

  • Miscible with ethanol, chloroform, and ethyl acetate

Chemical Properties and Reactivity

Reactive Centers

Butyl bromoacetate contains two primary reactive centers:

  • The carbonyl group (C=O) of the ester function, which can undergo nucleophilic attack leading to transesterification or hydrolysis

  • The carbon-bromine bond (C-Br), which participates readily in nucleophilic substitution reactions

Key Reaction Types

The compound participates in several important reaction types:

Nucleophilic Substitution

The bromine atom in butyl bromoacetate serves as an excellent leaving group, facilitating SN2-type nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides . This reactivity makes it valuable as an alkylating agent in organic synthesis.

Hydrolysis

Under basic or acidic conditions, butyl bromoacetate undergoes hydrolysis to yield bromoacetic acid and butanol. The rate of hydrolysis is typically accelerated in basic media compared to acidic conditions.

Transesterification

In the presence of other alcohols and appropriate catalysts, butyl bromoacetate can undergo transesterification to form different bromoacetate esters.

Stability Considerations

Butyl bromoacetate exhibits moderate stability under normal conditions but requires specific storage conditions:

  • Sensitive to prolonged exposure to heat and light

  • Should be stored in a cool, well-ventilated area to prevent degradation

  • May undergo slow hydrolysis when exposed to moisture

Applications and Uses

Chemical Synthesis Applications

Butyl bromoacetate serves as a versatile intermediate in various synthetic processes:

  • Functions as an alkylating agent in the preparation of specialized esters, amides, and other derivatives

  • Serves as a reagent in the preparation of pharmaceutical compounds

  • Used as a building block for the synthesis of complex organic molecules with specific functional group arrangements

Fragrance and Flavor Industries

Due to its fruity odor, butyl bromoacetate finds applications in:

  • Fragrance formulations for perfumes and cosmetics

  • Flavor compositions for food additives

Research and Development

In research laboratories, butyl bromoacetate is employed as:

  • A model compound for studying esterification and nucleophilic substitution reactions

  • A precursor for synthesizing specialized research chemicals

Thermodynamic and Computed Properties

Standard Thermodynamic Properties

Butyl bromoacetate exhibits the following calculated thermodynamic properties:

PropertyValueReference
Standard Gibbs Free Energy of Formation (ΔfG°)-222.40 kJ/mol
Standard Enthalpy of Formation (ΔfH° gas)-390.92 kJ/mol
Enthalpy of Fusion (ΔfusH°)15.85 kJ/mol
Enthalpy of Vaporization (ΔvapH°)44.15 kJ/mol

Critical Properties

The critical properties of butyl bromoacetate have been computed as:

PropertyValueReference
Critical Temperature (Tc)677.47 K
Critical Pressure (Pc)3581.35 kPa
Critical Volume (Vc)0.452 m³/kmol

Temperature-Dependent Properties

The heat capacity of butyl bromoacetate in gas phase varies with temperature as follows:

Temperature (K)Cp,gas (J/mol×K)Reference
478.69235.52
511.82245.58
544.95255.20
578.08264.38
611.21273.13
644.34281.46
677.47289.37

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